Decyl 2-Trimethylazaniumylethyl Phosphate

Catalog No.
S599847
CAS No.
70504-28-8
M.F
C15H34NO4P
M. Wt
323.41 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decyl 2-Trimethylazaniumylethyl Phosphate

CAS Number

70504-28-8

Product Name

Decyl 2-Trimethylazaniumylethyl Phosphate

IUPAC Name

decyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C15H34NO4P

Molecular Weight

323.41 g/mol

InChI

InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3

InChI Key

VVVDGSCGBGBGFN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Synonyms

N-decylphosphorylcholine, NDPPC

Canonical SMILES

CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Membrane Mimicry and Protein-Lipid Interactions

DPC's structure resembles a natural phospholipid found in cell membranes. Scientists use DPC to create simplified model membranes for studying protein-lipid interactions. These interactions are crucial for various cellular processes, and DPC allows researchers to investigate these interactions in a controlled environment. [Source: National Institutes of Health. ""]

Drug Delivery Research

DPC's amphiphilic nature (having both hydrophobic and hydrophilic regions) makes it useful in drug delivery research. Scientists can incorporate DPC into liposomes, which are microscopic spheres used to deliver drugs within the body. DPC's properties help stabilize these liposomes and enhance their drug-carrying capacity. [Source: Royal Society of Chemistry. ""]

Membrane Protein Crystallization

Membrane proteins are essential for various cellular functions, but their study can be challenging due to their complex structures and difficulty in crystallizing. DPC can act as a detergent, solubilizing and stabilizing membrane proteins, facilitating their crystallization for X-ray crystallography studies. This technique allows researchers to determine the 3D structure of membrane proteins at an atomic level. [Source: Protein Data Bank. ""]

The origin of DOTAP is likely synthetic, as it's not a naturally occurring compound. It holds significance in scientific research due to its amphiphilic properties, meaning it has both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This property makes DOTAP useful in various applications, particularly in gene delivery and nanoparticle formation for drug delivery systems [].


Molecular Structure Analysis

DOTAP's structure consists of three key parts:

  • Hydrophilic Head Group: This comprises a trimethylammonium cation (N(CH3)3+) linked to an ethyl group (CH2CH3). The positive charge on the nitrogen makes this region water-soluble [].
  • Hydrophobic Tail: A decyl chain (C10H21) forms the tail, which interacts poorly with water but has affinity for lipids (fats) [].
  • Phosphate Group: A phosphate group (PO4^-) links the head and tail groups. This group can participate in hydrogen bonding and can influence the overall charge of the molecule depending on pH [].

The combination of these features creates a molecule with amphiphilic properties, crucial for its applications.


Chemical Reactions Analysis

Specific reactions involving DOTAP synthesis are not readily available in scientific literature. However, quaternary ammonium compounds like DOTAP can be generally synthesized through quaternization reactions. In this process, a tertiary amine reacts with an alkyl halide (like decyl chloride) to form the quaternary ammonium cation [].

DOTAP can undergo decomposition reactions under extreme temperatures or in the presence of strong acids or bases. The exact products would depend on the specific reaction conditions.

A crucial reaction for DOTAP's application is its interaction with DNA. Due to its positive charge, DOTAP can electrostatically bind to the negatively charged phosphate backbone of DNA, forming complexes suitable for gene delivery [].


Physical And Chemical Properties Analysis

  • State: Likely a viscous liquid or solid at room temperature [].
  • Solubility: Soluble in organic solvents like chloroform and methanol. Limited solubility in water due to the hydrophobic tail [].
  • Melting Point and Boiling Point: Data not readily available.
  • Stability: Generally stable under physiological conditions (around body temperature and pH) [].

The primary mechanism of action of DOTAP is related to its ability to form complexes with DNA. The positive charge on DOTAP electrostatically interacts with the negatively charged phosphate groups of DNA, condensing the DNA into nanoparticles. These nanoparticles can then be delivered into cells, facilitating gene delivery applications [].

XLogP3

3.5

Other CAS

70504-28-8

Wikipedia

Decyl 2-trimethylazaniumylethyl phosphate

Dates

Modify: 2023-08-15

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